molecular formula C14H22N2O2 B596006 3-[3-(Boc-amino)propyl]aniline CAS No. 1208170-37-9

3-[3-(Boc-amino)propyl]aniline

Cat. No. B596006
CAS RN: 1208170-37-9
M. Wt: 250.342
InChI Key: HMQFNKDFTUKLPA-UHFFFAOYSA-N
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Description

“3-[3-(Boc-amino)propyl]aniline” is a chemical compound with the molecular formula C14H22N2O2 and a molecular weight of 250.34 . It is used in research and development . The Boc group in the compound refers to the tert-butyl carbamate protective group, which is commonly used in peptide synthesis .


Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C14H22N2O2 . The compound’s structure includes a Boc-protected amine group, which is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 250.34 and a molecular formula of C14H22N2O2 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

BAPA has been used in a variety of scientific research applications, including drug design and development, biochemistry, and molecular biology. In drug design and development, BAPA can be used as a starting material for the synthesis of a variety of compounds, including small molecules, peptides, and proteins. In biochemistry, BAPA has been used in the synthesis of peptides and proteins, as well as in the study of enzyme kinetics. In molecular biology, BAPA has been used in the study of gene expression and the regulation of protein synthesis. Additionally, BAPA has been used in the synthesis of fluorescent probes and imaging agents.

Mechanism of Action

Target of Action

It is known that boc-protected amines, such as this compound, are commonly used in organic synthesis . They are often involved in reactions with various targets, depending on the specific context of the synthesis.

Mode of Action

The compound 3-[3-(Boc-amino)propyl]aniline is a Boc-protected amine. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis. It is added to amines to prevent them from reacting prematurely during a synthesis . The Boc group can be removed under acidic conditions when the protected amine is needed for further reactions .

Biochemical Pathways

Boc-protected amines are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in a variety of biochemical pathways, depending on the final product of the synthesis.

Pharmacokinetics

It is known that the compound is a solid at room temperature , and it is stored in a refrigerator . These properties could potentially affect its bioavailability.

Result of Action

As a boc-protected amine, it is likely used as an intermediate in the synthesis of more complex molecules . Therefore, its primary effect would be its contribution to the formation of these molecules.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which often involves organoboron reagents, is known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound could potentially be used in a variety of reaction conditions. Additionally, the compound’s stability may be affected by temperature, as it is typically stored in a refrigerator .

Advantages and Limitations for Lab Experiments

The use of BAPA in lab experiments has several advantages. BAPA is relatively inexpensive and easy to synthesize, making it an ideal starting material for a variety of organic reactions. Additionally, BAPA is a stable compound, making it suitable for use in a variety of laboratory settings. However, BAPA is a highly reactive compound and can react with a variety of other compounds, making it important to handle with caution.

Future Directions

There are a number of potential future directions for research involving BAPA. These include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of BAPA and its use as a reaction intermediate could lead to the development of more efficient and cost-effective methods for the synthesis of a variety of compounds. Finally, further study into the use of BAPA in drug design and development could lead to the development of new and more effective drugs.

Synthesis Methods

BAPA can be synthesized using a variety of methods, including the reaction of 3-chloropropionic acid with aniline in the presence of a base, such as sodium hydroxide. The reaction produces a tertiary amine, which can then be reacted with boc anhydride to form BAPA. This reaction is typically performed in an organic solvent, such as dichloromethane, under an inert atmosphere.

Safety and Hazards

The safety data sheet for a similar compound, 3-(BOC-amino)propyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

tert-butyl N-[3-(3-aminophenyl)propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-9-5-7-11-6-4-8-12(15)10-11/h4,6,8,10H,5,7,9,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQFNKDFTUKLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC1=CC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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